Corymbolone

Description

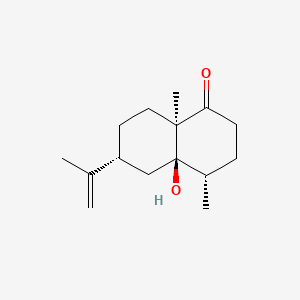

Structure

3D Structure

Properties

CAS No. |

97094-19-4 |

|---|---|

Molecular Formula |

C15H24O2 |

Molecular Weight |

236.35 g/mol |

IUPAC Name |

(4S,4aR,6R,8aR)-4a-hydroxy-4,8a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C15H24O2/c1-10(2)12-7-8-14(4)13(16)6-5-11(3)15(14,17)9-12/h11-12,17H,1,5-9H2,2-4H3/t11-,12+,14-,15+/m0/s1 |

InChI Key |

BMGSSZITOGSORO-MYZSUADSSA-N |

SMILES |

CC1CCC(=O)C2(C1(CC(CC2)C(=C)C)O)C |

Isomeric SMILES |

C[C@H]1CCC(=O)[C@]2([C@]1(C[C@@H](CC2)C(=C)C)O)C |

Canonical SMILES |

CC1CCC(=O)C2(C1(CC(CC2)C(=C)C)O)C |

Other CAS No. |

97094-19-4 |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthetic Pathway of Corymbolone in Cyperus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corymbolone, a bioactive eudesmane-type sesquiterpenoid isolated from various Cyperus species, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches to enhance its production. This technical guide delineates the putative biosynthetic pathway of this compound, drawing upon the established principles of sesquiterpenoid formation in plants. While specific enzymatic data for this compound biosynthesis in Cyperus remains to be fully elucidated, this document provides a robust theoretical framework, details generalized experimental protocols for pathway investigation, and presents the proposed pathway and experimental workflows in standardized visual formats.

Introduction to this compound and Sesquiterpenoid Biosynthesis

This compound is a naturally occurring sesquiterpenoid characterized by a eudesmane skeleton. It has been identified in several Cyperus species, including Cyperus corymbosus and Cyperus articulatus[1][2]. Sesquiterpenoids constitute a large and diverse class of natural products derived from the C15 precursor, farnesyl pyrophosphate (FPP)[3]. The biosynthesis of these compounds typically involves two key phases: the cyclization of FPP by a terpene synthase to form a specific carbocyclic skeleton, and subsequent modifications, primarily oxidations, catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs)[4][5].

The Putative Biosynthetic Pathway of this compound

The proposed biosynthetic pathway of this compound in Cyperus species commences with the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), and proceeds through a series of enzymatic steps to yield the final product.

Step 1: Formation of Germacrene A from Farnesyl Pyrophosphate

The initial committed step in the biosynthesis of many eudesmane sesquiterpenoids is the cyclization of FPP to (+)-germacrene A. This reaction is catalyzed by the enzyme germacrene A synthase (GAS) [6][7][8].

-

Substrate: (2E,6E)-Farnesyl pyrophosphate

-

Enzyme: Germacrene A synthase (GAS)

-

Product: (+)-Germacrene A

-

Mechanism: GAS facilitates the ionization of the pyrophosphate group from FPP, leading to a farnesyl cation. This cation then undergoes a 1,10-cyclization to form a germacryl cation, which is subsequently deprotonated to yield germacrene A.

Step 2: Cyclization of Germacrene A to the Eudesmane Cation

Following its formation, germacrene A undergoes a protonation-dependent cyclization to form the characteristic bicyclic eudesmane carbocation. This step is believed to be catalyzed by a yet-unidentified eudesmane synthase or may occur as part of a multi-functional terpene synthase or in conjunction with a subsequent modifying enzyme.

-

Substrate: (+)-Germacrene A

-

Enzyme: Putative Eudesmane Synthase

-

Product: Eudesmyl cation

Step 3 & 4: Hydroxylation and Oxidation of the Eudesmane Skeleton

The final steps in the biosynthesis of this compound involve the introduction of a hydroxyl group and a ketone group at specific positions on the eudesmane skeleton. These oxidative modifications are typically catalyzed by cytochrome P450 monooxygenases (CYPs) [5][9][10]. The precise order of these events (hydroxylation followed by oxidation, or vice-versa) and the specific CYP enzymes involved in Cyperus are yet to be experimentally determined.

-

Substrate: Eudesmane intermediate

-

Enzymes: Putative Cytochrome P450 monooxygenases (hydroxylase and oxidase)

-

Products: Hydroxylated and oxidized eudesmane intermediates, leading to this compound. This compound has the chemical formula C15H24O2[11][12].

The overall proposed pathway is visualized in the following diagram:

Quantitative Data

Currently, there is a lack of specific quantitative data in the published literature regarding the enzyme kinetics, metabolite concentrations, or gene expression levels related to the this compound biosynthetic pathway in Cyperus species. The following tables are presented as templates for future research to populate as data becomes available.

Table 1: Putative Enzyme Characteristics in this compound Biosynthesis

| Enzyme | Substrate | Product(s) | Cofactors | Optimal pH | Optimal Temp. (°C) | Km (µM) | kcat (s⁻¹) |

| Germacrene A Synthase | Farnesyl Pyrophosphate | (+)-Germacrene A | Mg²⁺/Mn²⁺ | - | - | - | - |

| Putative Eudesmane Synthase | (+)-Germacrene A | Eudesmane skeleton | - | - | - | - | - |

| Cytochrome P450 (Hydroxylase) | Eudesmane intermediate | Hydroxylated intermediate | NADPH | - | - | - | - |

| Cytochrome P450 (Oxidase) | Hydroxylated intermediate | This compound | NADPH | - | - | - | - |

Data fields are marked with "-" to indicate unavailability in the current literature.

Table 2: Metabolite Concentrations in Cyperus Species

| Metabolite | Plant Tissue | Concentration (µg/g FW) | Developmental Stage | Growth Conditions |

| Farnesyl Pyrophosphate | - | - | - | - |

| (+)-Germacrene A | - | - | - | - |

| This compound | Rhizomes | - | - | - |

Data fields are marked with "-" to indicate unavailability in the current literature.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments that would be essential for this research.

Identification and Cloning of Candidate Genes

A general workflow for identifying and cloning the genes involved in this compound biosynthesis is as follows:

Protocol:

-

Plant Material: Collect fresh rhizomes of a Cyperus species known to produce this compound.

-

RNA Extraction: Extract total RNA using a suitable method, such as the TRIzol method or a commercial plant RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

-

Degenerate PCR: Design degenerate primers based on conserved amino acid sequences of known sesquiterpene synthases (e.g., germacrene A synthases) and cytochrome P450s. Perform PCR on the cDNA to amplify partial gene fragments.

-

RACE-PCR: Use Rapid Amplification of cDNA Ends (RACE) to obtain the full-length cDNA sequences of the candidate genes.

-

Sequencing and Analysis: Sequence the full-length cDNA and perform bioinformatic analysis (e.g., BLAST, phylogenetic analysis) to confirm their identity as putative terpene synthases or CYPs.

Heterologous Expression and Enzyme Assays

Protocol for Terpene Synthase Characterization:

-

Cloning: Clone the full-length cDNA of the candidate germacrene A synthase into a suitable expression vector (e.g., pET-28a for E. coli).

-

Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)) and induce protein expression with IPTG.

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, FPP as the substrate, and a suitable buffer with Mg²⁺ or Mn²⁺ as a cofactor.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Extract the reaction products with an organic solvent (e.g., hexane or pentane).

-

Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the retention time and mass spectrum with an authentic standard of germacrene A.

-

Protocol for Cytochrome P450 Characterization:

-

Cloning and Expression: Clone the full-length cDNA of the candidate CYP and a corresponding cytochrome P450 reductase (CPR) into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: Co-transform the constructs into a suitable yeast strain (e.g., Saccharomyces cerevisiae).

-

In Vivo/In Vitro Assays:

-

In Vivo: Feed the yeast culture with the putative substrate (e.g., germacrene A or a downstream intermediate) and analyze the culture extract for the formation of hydroxylated or oxidized products by GC-MS or LC-MS.

-

In Vitro: Prepare microsomes from the yeast culture, and perform an enzyme assay with the substrate, NADPH, and the microsomal fraction. Analyze the products as described above.

-

Conclusion and Future Perspectives

The proposed biosynthetic pathway provides a foundational framework for understanding the formation of this compound in Cyperus species. Future research should focus on the isolation and functional characterization of the specific germacrene A synthase and cytochrome P450 monooxygenases involved in this pathway. The application of modern techniques such as transcriptomics and proteomics will be invaluable in identifying these key enzymes. A thorough understanding of the biosynthetic machinery will not only shed light on the chemical ecology of Cyperus but also pave the way for the biotechnological production of this compound and related bioactive sesquiterpenoids for pharmaceutical and other applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome P450-enzymes involved in the biosynthesis of mono- and sesquiterpenes - ProQuest [proquest.com]

- 6. Inactivation of the germacrene A synthase genes by CRISPR/Cas9 eliminates the biosynthesis of sesquiterpene lactones in Cichorium intybus L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Germacrene-A synthase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C15H24O2 | CID 178931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound [webbook.nist.gov]

The Enigmatic Sesquiterpenoid: A Technical Guide to the Discovery and Isolation of Corymbolone from Cyperus articulatus Rhizomes

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, isolation, and potential mechanistic pathways of Corymbolone, a promising bioactive sesquiterpenoid from the rhizomes of Cyperus articulatus.

This whitepaper provides an in-depth overview of the current scientific knowledge surrounding this compound, a member of the eudesmane class of sesquiterpenoids. While first identified in Cyperus corymbosus, recent phytochemical investigations have confirmed its presence in Cyperus articulatus, a plant with a rich history in traditional medicine. This document consolidates available quantitative data, outlines detailed experimental protocols for its isolation, and explores its potential anti-inflammatory mechanisms through signaling pathway diagrams.

Discovery and Phytochemical Context

This compound, a sesquiterpenoid keto-alcohol, has been identified as a constituent of the essential oil and various extracts derived from the rhizomes of Cyperus articulatus[1][2]. This plant, belonging to the Cyperaceae family, is a reservoir of diverse bioactive compounds, with sesquiterpenes being a predominant class[2][3]. The presence of this compound alongside other structurally related sesquiterpenoids like mustakone and cyperotundone underscores the rich chemical diversity of this plant species[1][2].

Initial structural elucidation of this compound was achieved through spectroscopic methods, revealing a characteristic eudesmane skeleton. Its systematic name is (4S,4aR,6R,8aR)-4a-hydroxy-4,8a-dimethyl-6-(prop-1-en-2-yl)octahydronaphthalen-1(2H)-one. Further crystallographic studies have provided detailed insights into its three-dimensional structure.

Quantitative Analysis of this compound and Related Compounds

Quantitative analysis of this compound in Cyperus articulatus rhizomes is crucial for standardization and potential drug development. While specific yield data for pure this compound is limited in publicly available literature, studies utilizing Gas Chromatography-Mass Spectrometry (GC-MS) have provided valuable information on its relative abundance in extracts.

Table 1: Relative Percentage of Volatile Compounds in Ethanolic Extract of Cyperus articulatus Rhizomes

| Compound | Retention Time (t R , min) | Relative Percentage (%) |

| Isothis compound | 20.21 | 18.23 |

| 7-isopropenyl-1,4a-dimethyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone | 20.35 | 11.54 |

| Mustakone | 20.52 | 13.91 |

| This compound | Not explicitly separated from isomer | Present |

| Cyperotundone | 21.15 | 3.54 |

Source: Adapted from Kasper et al., 2021.[1] The percentages are relative to the total volatile compounds identified by GC-MS.

Table 2: Yield of Extracts from Cyperus articulatus Rhizomes

| Extraction Solvent | Yield (%) |

| Methanol (crude extract) | 10.56 |

| Petroleum Ether (fraction) | 19.51 (of crude extract) |

| Diethyl Ether (fraction) | 4.89 (of crude extract) |

| Ethyl Acetate (fraction) | 1.82 (of crude extract) |

| 1-Butanol (fraction) | 7.67 (of crude extract) |

Source: Adapted from a bioassay-guided isolation study. The yield of the crude methanolic extract was 47.5 g from the starting plant material.

Experimental Protocols

The isolation of this compound from Cyperus articulatus rhizomes is a multi-step process involving extraction, fractionation, and chromatography. The following protocol is a composite representation based on established methodologies for the isolation of sesquiterpenoids from this plant.

Plant Material and Extraction

-

Plant Material: Freshly collected rhizomes of Cyperus articulatus are cleaned, air-dried, and pulverized into a coarse powder.

-

Extraction: The powdered rhizomes (e.g., 3 kg) are subjected to exhaustive extraction. One common method is hydrodistillation for 4 hours to extract the essential oil, followed by Soxhlet extraction of the solid waste with 96% ethanol to obtain a crude ethanolic extract.[4] Alternatively, maceration with methanol at room temperature can be employed to yield a crude methanolic extract.

Fractionation of the Crude Extract

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

The crude methanolic extract (e.g., 45 g) is suspended in HPLC-grade water (1 L).

-

Successive extractions are performed with solvents of increasing polarity:

-

Petroleum Ether (500 mL, 4-6 times)

-

Diethyl Ether (500 mL, 4-6 times)

-

Ethyl Acetate (500 mL, 4-6 times)

-

Water-saturated 1-Butanol (500 mL, 4-6 times)

-

-

Each fraction is concentrated under reduced pressure to yield the respective petroleum ether, diethyl ether, ethyl acetate, and 1-butanol fractions.

Chromatographic Isolation of this compound

This compound is typically found in the less polar fractions, such as the petroleum ether or diethyl ether fractions.

-

Column Chromatography: The petroleum ether fraction (e.g., 8.78 g) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Preparative Thin-Layer Chromatography (pTLC): Fractions containing compounds of interest, as identified by TLC analysis, are further purified using preparative TLC with a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compound is achieved using semi-preparative or preparative HPLC, often with a C18 column and a mobile phase such as methanol/water or acetonitrile/water.

Structure Elucidation

The structure of the purified this compound is confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR are used to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are scarce, the anti-inflammatory properties of structurally similar eudesmane sesquiterpenoids suggest a potential mechanism of action involving the inhibition of key inflammatory mediators.

Many sesquiterpenoids are known to exert their anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway[5][6][7][8][9][10]. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[4][5][6][11][12][13][14].

In a typical inflammatory response, stimuli like lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process liberates NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Eudesmane sesquiterpenoids may interfere with this cascade by inhibiting the degradation of IκBα, thereby preventing NF-κB activation[5][6][7].

References

- 1. Chemical Composition and Antiproliferative Activity of the Ethanolic Extract of Cyperus articulatus L. (Cyperaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids from Salvia plebeia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of the transcription factor NF-kappa B by sesquiterpene lactones from Podachaenium eminens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Downregulation of COX-2 and iNOS by amentoflavone and quercetin in A549 human lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Corymbolone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corymbolone is a naturally occurring eudesmane sesquiterpenoid, a class of C15 terpenoids known for their structural diversity and significant biological activities.[1][2] First characterized in 1985, this compound has been isolated from various plant species, including Cyperus corymbosus and Cyperus articulatus.[1] While its own biological activities are still under active investigation, related sesquiterpenoids have demonstrated potent anti-inflammatory, anticancer, and antimicrobial properties, making this compound a molecule of interest for drug discovery and development.[2]

This technical guide provides a comprehensive overview of the chemical structure, absolute stereochemistry, and the experimental basis for these determinations. It is intended to serve as a foundational resource for researchers exploring its therapeutic potential.

Chemical Structure and Properties

This compound possesses a rigid, fused bicyclic core characteristic of eudesmane sesquiterpenoids. The structure features a ketone, a tertiary alcohol, and an isopropenyl group, which are key functionalities that influence its chemical reactivity and potential biological interactions.

2.1. 2D Chemical Structure

Figure 1: 2D Chemical Structure of this compound. Source: PubChem CID 178931.[1]

2.2. Molecular and Physicochemical Properties

The fundamental properties of this compound have been determined through mass spectrometry and computational methods.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₂ | [3][4][5] |

| Molecular Weight | 236.35 g/mol | [1] |

| IUPAC Name | (4S,4aR,6R,8aR)-4a-hydroxy-4,8a-dimethyl-6-(prop-1-en-2-yl)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one | [1] |

| CAS Registry Number | 97094-19-4 | [3][4][5] |

| Canonical SMILES | C[C@H]1CCC(=O)[C@]2([C@]1(C--INVALID-LINK--C(=C)C)O)C | [1] |

| InChI Key | BMGSSZITOGSORO-MYZSUADSSA-N | [1] |

Stereochemistry and Absolute Configuration

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. This compound has four stereocenters, leading to a specific and complex spatial arrangement that was unambiguously determined by single-crystal X-ray crystallography.[6][7]

The absolute configuration is designated as (4S,4aR,6R,8aR) .[6][7] This nomenclature is derived from the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the substituents at each chiral center.

-

At Carbon 4 (C4): The configuration is S (Sinister).

-

At Carbon 4a (C4a): The configuration is R (Rectus).

-

At Carbon 6 (C6): The configuration is R (Rectus).

-

At Carbon 8a (C8a): The configuration is R (Rectus).

The crystal structure reveals two edge-shared six-membered rings.[6][7] One ring adopts a flattened chair conformation, while the second, which bears the isopropenyl group, has a standard chair conformation.[6][7] The hydroxyl and methyl substituents at the bridge are in a trans configuration.[6][7] This defined 3D architecture is critical for its molecular recognition by biological targets.

Quantitative Data

The primary quantitative data available for this compound pertains to its crystal structure, as determined by X-ray diffraction.

| Parameter | Value | Source |

| Crystal System | Monoclinic | [7] |

| Space Group | P2₁ | [7] |

| Unit Cell Dimensions | a = 6.1057(2) Å | [7] |

| b = 12.1389(2) Å | [7] | |

| c = 9.2737(2) Å | [7] | |

| β = 99.302(2)° | [7] | |

| Volume (V) | 678.30(3) ų | [7] |

| Z (Molecules per unit cell) | 2 | [7] |

| Calculated Density | 1.157 Mg m⁻³ | [7] |

| Temperature | 100 K | [7] |

| R-factor | 0.030 | [7] |

Note: As of late 2025, detailed quantitative biological activity data (e.g., IC₅₀, Kᵢ values) for this compound is not widely available in peer-reviewed literature. Further research is required to quantify its pharmacological effects.

Experimental Protocols

The structural elucidation of this compound was primarily achieved through a combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

5.1. Single-Crystal X-ray Crystallography

This technique provides definitive information about the spatial arrangement of atoms in a crystalline solid, enabling the determination of absolute stereochemistry.

-

Crystallization: this compound is dissolved in a suitable solvent system and allowed to slowly evaporate, promoting the formation of single, diffraction-quality crystals.

-

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[7] It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots is collected on a detector.[7]

-

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule. This map is then interpreted to build an atomic model. The model is refined against the experimental data to yield precise atomic coordinates, bond lengths, and angles. The absolute configuration is determined using anomalous dispersion effects, often referenced by the Flack parameter.[7]

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H and ¹³C), which is used to determine the connectivity and relative orientation of atoms in a molecule.

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer. A series of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are performed.

-

Spectral Analysis: The chemical shifts (δ), coupling constants (J), and correlation peaks in the NMR spectra are analyzed to piece together the molecular structure. For instance, ¹H-¹H COSY spectra reveal proton-proton coupling networks, while HMBC spectra show long-range correlations between protons and carbons, helping to establish the carbon skeleton and the placement of functional groups.

Visualizations of Workflows and Potential Pathways

6.1. Experimental Workflow for Structure Elucidation

The following diagram illustrates the logical flow of experiments used to determine the complete structure of a novel natural product like this compound.

6.2. Hypothetical Signaling Pathway Inhibition

While the specific molecular targets of this compound are not yet fully elucidated, many sesquiterpenoids exert their anti-inflammatory and anticancer effects by modulating key signaling pathways.[2] One of the most prominent is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation, immunity, and cell survival.[8][9][10] The diagram below illustrates a simplified canonical NF-κB pathway, a plausible target for molecules with this compound's chemical profile.

References

- 1. This compound | C15H24O2 | CID 178931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cusabio.com [cusabio.com]

Corymbolone: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corymbolone, a naturally occurring eudesmane sesquiterpenoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the current knowledge regarding its natural sources, distribution within the plant kingdom, and the methodologies employed for its extraction and isolation. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development by consolidating available data, presenting detailed experimental protocols, and visualizing key pathways and workflows.

Natural Sources and Distribution

This compound has been identified in a limited number of plant species, primarily within the Cyperaceae and Apiaceae families. The principal sources reported in the literature are the rhizomes of various Cyperus species and the seeds of Foeniculum vulgare.

Table 1: Natural Sources and Distribution of this compound

| Family | Genus | Species | Plant Part | Reference(s) |

| Cyperaceae | Cyperus | articulatus | Rhizomes | [1] |

| Cyperaceae | Cyperus | corymbosus | Rhizomes | [1][2] |

| Cyperaceae | Cyperus | rotundus | Rhizomes | [3][4] |

| Apiaceae | Foeniculum | vulgare | Seeds (methanolic extract) | [5] |

Note: Quantitative data on the concentration of this compound in these plant materials is not extensively available in the public domain. The presence is confirmed through isolation and structural elucidation.

Biosynthesis of this compound

The biosynthesis of this compound, like all sesquiterpenoids, follows the general isoprenoid pathway, originating from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The direct precursor to all sesquiterpenoids is farnesyl pyrophosphate (FPP), a 15-carbon molecule formed by the condensation of two molecules of IPP with one molecule of DMAPP.[6][7]

FPP is then cyclized by specific sesquiterpene synthases to form the diverse range of sesquiterpene skeletons.[1][7] For this compound, which possesses a eudesmane skeleton, a specific eudesmane synthase would catalyze the cyclization of FPP. Subsequent enzymatic modifications, such as oxidation and hydroxylation, would then lead to the final structure of this compound. While the specific enzymes involved in the cyclization and tailoring steps for this compound biosynthesis have not been fully elucidated, the general pathway provides a foundational understanding of its formation in plants.

References

- 1. Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. impactfactor.org [impactfactor.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. brainkart.com [brainkart.com]

- 7. KEGG PATHWAY: Sesquiterpenoid and triterpenoid biosynthesis - Reference pathway [kegg.jp]

Preliminary Bioactivity Screening of Corymbolone Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Corymbolone, a sesquiterpenoid found in select plant species, represents a compelling starting point for novel drug discovery programs. Its chemical structure suggests potential for significant biological activity, particularly in the areas of oncology and inflammatory diseases. This technical guide outlines a comprehensive framework for the preliminary bioactivity screening of this compound extracts. While specific experimental data on this compound is not yet publicly available, this document provides detailed experimental protocols and data presentation templates based on established methodologies for analogous natural products. The included workflows and signaling pathway diagrams offer a conceptual roadmap for researchers embarking on the evaluation of this promising compound.

Introduction to this compound

This compound is a sesquiterpenoid, a class of naturally occurring 15-carbon compounds known for their diverse and potent biological activities. It has been identified in the methanolic extracts of plants such as Foeniculum vulgare (fennel) seeds.[1] The preliminary assessment of a novel compound like this compound typically involves a tiered screening process to elucidate its potential cytotoxic, anti-inflammatory, and mechanistic properties. This guide focuses on the initial in vitro assays that form the foundation of such an investigation.

Extraction of this compound

The efficient extraction of this compound from plant material is the critical first step in its bioactivity assessment. The choice of method and solvent is crucial for maximizing yield and purity.

Recommended Extraction Protocols

Several methods are suitable for extracting sesquiterpenoids like this compound from plant matrices.[2] These include:

-

Maceration: A simple and gentle method involving soaking the plant material in a solvent at room temperature. While less harsh, it may result in lower yields compared to other techniques.[2]

-

Soxhlet Extraction: A continuous and thorough method, though the prolonged exposure to heat may not be suitable for thermolabile compounds.[2]

-

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.[2]

Recommended Solvents: Polar organic solvents are generally effective for extracting sesquiterpenoids. Methanol and ethanol have been successfully used for extractions from Cyperus species, which also produce sesquiterpenoids.[2] For fractionation, less polar solvents like petroleum ether and diethyl ether can be employed.[2]

General Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of this compound

-

Preparation of Plant Material: Air-dry the plant material (e.g., seeds, rhizomes) at room temperature and grind into a fine powder.

-

Extraction:

-

Place 100 g of the powdered plant material into a 2 L flask.

-

Add 1 L of 80% ethanol.

-

Submerge the flask in an ultrasonic bath.

-

Sonicate at a frequency of 40 kHz and a power of 250 W for 60 minutes at a controlled temperature of 40°C.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

-

-

Drying and Yield Calculation:

-

Dry the crude extract in a desiccator to remove residual solvent.

-

Weigh the dried extract and calculate the yield.

-

In Vitro Bioactivity Screening

The following sections outline the standard assays for preliminary screening of anticancer and anti-inflammatory activities.

Anticancer Activity

A primary focus of preliminary screening is to assess the cytotoxic effects of this compound extracts against various cancer cell lines.

3.1.1. Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of the this compound extract in dimethyl sulfoxide (DMSO). Serially dilute the extract in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the medium containing the different concentrations of the extract. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

3.1.2. Data Presentation: Hypothetical IC50 Values of this compound

The following table illustrates how the cytotoxic activity of this compound extracts would be presented. Note: The data below is for illustrative purposes only and is not based on actual experimental results.

| Cell Line | Cancer Type | This compound Extract IC50 (µM) | Doxorubicin IC50 (µM) |

| MCF-7 | Breast Cancer | 25.4 ± 3.1 | 1.2 ± 0.2 |

| A549 | Lung Cancer | 42.1 ± 5.6 | 2.5 ± 0.4 |

| HCT116 | Colon Cancer | 18.9 ± 2.5 | 0.9 ± 0.1 |

| HepG2 | Liver Cancer | 33.7 ± 4.2 | 1.8 ± 0.3 |

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, making anti-inflammatory activity a key area of investigation. A common in vitro model involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

3.2.1. Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the this compound extract for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce nitric oxide (NO) production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Determine the IC50 value.

3.2.2. Data Presentation: Hypothetical Anti-inflammatory Activity of this compound

This table demonstrates the presentation of anti-inflammatory data. Note: The data below is for illustrative purposes only.

| Assay | This compound Extract IC50 (µM) | L-NAME IC50 (µM) |

| Nitric Oxide (NO) Inhibition | 35.8 ± 4.5 | 15.2 ± 2.1 |

| Prostaglandin E2 (PGE2) Inhibition | 41.2 ± 5.3 | 10.5 ± 1.8 |

Visualization of Methodologies and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow and key signaling pathways relevant to the bioactivity screening of this compound.

Experimental Workflow

Caption: General workflow for the extraction and bioactivity screening of this compound.

Signaling Pathways

Based on the activities of other sesquiterpenoids, this compound may modulate key signaling pathways involved in cell survival, proliferation, and inflammation.[3][4][5]

4.2.1. NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response.[6]

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

4.2.2. PI3K/Akt/mTOR Signaling Pathway

This pathway is central to cell growth, proliferation, and survival, and its dysregulation is common in cancer.[4][7][8]

Caption: Potential modulation of the PI3K/Akt/mTOR pathway by this compound.

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary bioactivity screening of this compound extracts. The outlined protocols for extraction, cytotoxicity, and anti-inflammatory assays, along with the illustrative data tables and pathway diagrams, offer a comprehensive starting point for researchers.

Future work should focus on generating robust, reproducible data for this compound's bioactivity. Should preliminary screens yield positive results, subsequent studies should include:

-

Broad-panel screening against a wider range of cancer cell lines.

-

In-depth mechanistic studies to confirm the modulation of specific signaling pathways through techniques like Western blotting and reporter gene assays.

-

Apoptosis assays to determine the mode of cell death induced by this compound.

-

In vivo studies in animal models to assess efficacy and safety.

The systematic application of these methodologies will be crucial in determining the therapeutic potential of this compound and advancing it through the drug discovery pipeline.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Zerumbone abolishes NF-kappaB and IkappaBalpha kinase activation leading to suppression of antiapoptotic and metastatic gene expression, upregulation of apoptosis, and downregulation of invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and Apoptosis Induction of 6,7-Dehydroroyleanone from Taiwania cryptomerioides Bark Essential Oil in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. probiologists.com [probiologists.com]

Corymbolone and its Putative Role in Plant Defense: A Review of Current Knowledge

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the role of corymbolone as a secondary metabolite in plant defense is currently unavailable. This guide provides a summary of the known information about this compound, a general overview of the function of secondary metabolites in plant defense, and the phytochemical profile of Foeniculum vulgare, a plant species in which this compound has been identified.

This compound: A Sesquiterpenoid with an Undefined Ecological Role

This compound is a naturally occurring eudesmane sesquiterpenoid.[1] Its chemical formula is C15H24O2.[1][2] The structure of this compound has been elucidated and is characterized by a bicyclic carbon skeleton.[3][4]

So far, this compound has been identified in the methanolic extract of fennel (Foeniculum vulgare) seeds through gas chromatography-mass spectrometry (GC-MS) analysis.[5] It has also been reported in Cyperus corymbosus and Cyperus articulatus.[1]

Despite its identification in these plant species, there is a notable absence of research investigating the specific biological activities of this compound in the context of plant defense. Its effects on herbivores, pathogens, or competing plants have not been documented in the available scientific literature. Consequently, its role as a secondary metabolite in plant defense remains speculative.

The General Role of Secondary Metabolites in Plant Defense

Plants, being sessile organisms, have evolved a sophisticated chemical defense system to protect themselves from a myriad of biotic and abiotic threats. This defense is largely mediated by a diverse array of secondary metabolites. These compounds are not directly involved in the primary functions of growth and development but are crucial for the plant's interaction with its environment.

Plant secondary metabolites are broadly categorized into three major classes:

-

Terpenoids: This is the largest class of secondary metabolites and includes compounds like essential oils, resins, and rubber. They can act as toxins, feeding deterrents to herbivores, and attractants for pollinators and seed dispersers.

-

Phenolics: This group includes flavonoids, tannins, and lignins. They contribute to the color of plants, provide protection against UV radiation, and can have antimicrobial and herbivore-deterring properties.

-

Nitrogen-containing compounds: This class includes alkaloids and cyanogenic glycosides. Many alkaloids are toxic to herbivores and pathogens and are used in medicine.

The production of these defensive compounds can be either constitutive (always present in the plant) or induced (produced in response to an attack).

Foeniculum vulgare (Fennel): A Rich Source of Bioactive Secondary Metabolites

Foeniculum vulgare is an aromatic plant belonging to the Apiaceae family, known for its medicinal and culinary uses. Its seeds are particularly rich in a variety of secondary metabolites that contribute to its biological activities.[6][7][8]

Phytochemical Composition of Foeniculum vulgare Seeds:

The essential oil of fennel seeds is the most studied component and its composition can vary depending on the geographical origin and environmental conditions. The major volatile compounds typically include:

| Compound | Chemical Class | Reported Concentration Range (%) |

| trans-Anethole | Phenylpropanoid | 66.1 - 86.1 |

| Fenchone | Monoterpenoid | 7.13 - 18.8 |

| Limonene | Monoterpenoid | 3.0 - 20.48 |

| Methyl chavicol (Estragole) | Phenylpropanoid | 2.5 - 8.79 |

Note: The concentration ranges are compiled from multiple sources and can vary significantly.

Besides the essential oil components, fennel seeds also contain flavonoids, phenolic acids, fatty acids, and sterols.

Biological Activities of Foeniculum vulgare Extracts:

Extracts from Foeniculum vulgare have demonstrated a range of biological activities, which are attributed to its complex mixture of secondary metabolites. These activities include:

-

Antimicrobial activity: Fennel essential oil has been shown to inhibit the growth of various bacteria and fungi.

-

Antioxidant activity: Phenolic compounds in fennel contribute to its ability to scavenge free radicals.

-

Anti-inflammatory activity: Extracts have shown potential in reducing inflammation in experimental models.

-

Insecticidal activity: The essential oil has been investigated for its potential as a natural insecticide.

While this compound has been identified as a constituent of fennel seeds, its contribution to these observed biological activities has not been specifically determined.

Plant Defense Signaling: A Generalized Pathway

When a plant is attacked by a pathogen or herbivore, a complex signaling cascade is initiated to mount a defensive response. This process generally involves the recognition of the threat, signal transduction, and the activation of defense-related genes, leading to the production of secondary metabolites and other defensive proteins.[9][10][11][12][13]

A Simplified Model of a Plant Defense Signaling Pathway:

The following diagram illustrates a generalized plant defense signaling pathway initiated by the recognition of a pathogen-associated molecular pattern (PAMP).

Caption: A generalized plant defense signaling pathway.

This diagram illustrates the following key steps:

-

Perception: A receptor on the plant cell surface recognizes a molecule from a potential threat.

-

Signal Transduction: This recognition triggers a rapid intracellular response, including the production of reactive oxygen species and an influx of calcium ions, which in turn activate a phosphorylation cascade (MAP kinase cascade).

-

Cellular Response: The signaling cascade leads to the activation of transcription factors in the nucleus, which switch on genes responsible for defense. This results in the production of defensive compounds, such as secondary metabolites.

It is important to reiterate that this is a generalized model, and the specific components and their interactions can vary depending on the plant species and the nature of the threat. The signaling pathway for this compound, if any, is yet to be discovered.

Experimental Protocols

Due to the lack of specific research on the defensive role of this compound, detailed experimental protocols for its bioassays are not available. However, a general workflow for investigating the defensive properties of a plant secondary metabolite would typically involve the following steps:

5.1. Extraction and Isolation

-

Objective: To extract and purify the compound of interest from the plant material.

-

General Protocol:

-

Grinding: Dried and powdered plant material is prepared.

-

Solvent Extraction: The material is extracted with a suitable solvent (e.g., methanol, ethanol, hexane) using methods like maceration, Soxhlet extraction, or ultrasound-assisted extraction.

-

Fractionation: The crude extract is partitioned with immiscible solvents of increasing polarity to separate compounds based on their polarity.

-

Chromatography: The fractions are subjected to various chromatographic techniques (e.g., column chromatography, thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC)) to isolate the pure compound.

-

5.2. Structural Elucidation

-

Objective: To determine the chemical structure of the isolated compound.

-

Techniques:

-

Spectroscopy: Nuclear Magnetic Resonance (NMR; 1H, 13C, and 2D-NMR) and Mass Spectrometry (MS) are the primary methods used.

-

X-ray Crystallography: Provides the definitive three-dimensional structure if a suitable crystal can be obtained.

-

5.3. Bioassays for Plant Defense Activity

-

Objective: To evaluate the biological activity of the purified compound against relevant organisms.

-

Anti-herbivore Assays:

-

Feeding assays: The compound is incorporated into an artificial diet, and the feeding behavior, growth, and survival of an insect herbivore are monitored.

-

Choice assays: Insects are given a choice between a diet containing the compound and a control diet to assess deterrence.

-

-

Antimicrobial Assays:

-

Agar diffusion method: The compound is applied to a paper disc on an agar plate inoculated with a fungus or bacterium. The size of the inhibition zone is measured.

-

Broth microdilution method: The minimum inhibitory concentration (MIC) of the compound required to inhibit microbial growth in a liquid culture is determined.

-

Conclusion and Future Directions

This compound is a known sesquiterpenoid found in Foeniculum vulgare and other plants. However, its role as a secondary metabolite in plant defense remains an open area for research. The rich phytochemical profile and diverse biological activities of Foeniculum vulgare suggest that its individual components, including the less-studied ones like this compound, may possess significant ecological functions.

Future research should focus on:

-

The isolation of this compound in sufficient quantities for bioactivity testing.

-

Screening of this compound for its effects on a range of plant pests and pathogens.

-

Investigation of the biosynthetic pathway of this compound in Foeniculum vulgare.

-

Elucidation of the potential signaling pathways in plants that may be triggered by this compound.

Such studies would not only shed light on the ecological role of this specific compound but could also pave the way for the development of new, natural-product-based strategies for crop protection.

References

- 1. This compound | C15H24O2 | CID 178931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Unveiling the Chemical Composition, Antioxidant, and Antimicrobial Potentials of Foeniculum vulgare Mill: A Combined In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. plantphysprimer.com [plantphysprimer.com]

- 10. azolifesciences.com [azolifesciences.com]

- 11. researchgate.net [researchgate.net]

- 12. Plant Disease Resistance-Related Signaling Pathways: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

In Silico Prediction of Corymbolone's Pharmacological Properties: A Technical Whitepaper

Abstract

Natural products are a rich source of novel therapeutic agents, yet the elucidation of their pharmacological properties is often a time- and resource-intensive process. Corymbolone, a sesquiterpenoid identified from Foeniculum vulgare[1], represents a compound with a defined chemical structure but largely uncharacterized biological activity. This technical guide outlines a comprehensive in silico workflow to predict the pharmacological profile of this compound, providing a predictive framework for its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, potential protein targets, and mechanisms of action. By leveraging a suite of computational tools, this paper demonstrates a cost-effective, high-throughput approach to generate testable hypotheses for guiding future preclinical research.

Introduction

The journey of a drug from discovery to market is fraught with challenges, with a significant number of candidates failing in preclinical and clinical trials due to poor pharmacokinetic profiles or unforeseen toxicity.[2] Computational, or in silico, methods offer a powerful paradigm to de-risk drug development by providing early-stage predictions of a compound's behavior in a biological system.[3][4] These approaches are particularly valuable for natural products, where isolating sufficient quantities for extensive experimental screening can be challenging.[5][6]

This compound (C15H24O2, MW: 236.35 g/mol ) is a natural compound whose therapeutic potential remains unexplored.[7][8] This document presents a hypothetical, yet methodologically rigorous, in silico investigation to predict its pharmacological properties. The workflow encompasses ADMET profiling, reverse docking for target identification, and pathway analysis to hypothesize its mechanism of action, focusing on potential anti-inflammatory and anti-cancer activities, which are common among natural products.[9][10]

This compound: Compound Profile

-

IUPAC Name: (4S,4aR,6R,8aR)-4a-hydroxy-4,8a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one[7]

-

Molecular Formula: C15H24O2[11]

-

Molecular Weight: 236.35 g/mol [7]

-

Canonical SMILES: C[C@H]1CCC(=O)[C@]2([C@]1(C--INVALID-LINK--C(=C)C)O)C[7]

Experimental Protocols: In Silico Analysis

This section details the proposed computational methodologies for the comprehensive pharmacological assessment of this compound.

ADMET Prediction

The prediction of ADMET properties is crucial for evaluating the drug-likeness of a compound.[12] A panel of online tools would be used to generate a robust ADMET profile.

Protocol:

-

Compound Input: The canonical SMILES string of this compound is submitted to web-based platforms such as SwissADME and ProTox-II.[13][14]

-

Parameter Calculation: The platforms calculate a range of physicochemical descriptors and pharmacokinetic properties. This includes predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes, and various toxicity endpoints.[14]

-

Data Aggregation: The predicted quantitative values for each parameter are compiled and organized into a summary table for analysis.

Target Identification via Reverse Docking

Reverse docking is a computational technique used to identify potential protein targets of a small molecule by screening it against a large library of 3D protein structures.[5] This approach can provide initial hypotheses about the compound's mechanism of action.

Protocol:

-

Ligand Preparation: A 3D structure of this compound is generated and energy-minimized using a molecular modeling program like AutoDock Vina.

-

Target Library Selection: A library of human protein structures, particularly those implicated in cancer and inflammation (e.g., kinases, cyclooxygenases, nuclear factors), is selected from the Protein Data Bank (PDB).

-

Docking Simulation: Automated docking simulations are performed, systematically placing the this compound structure into the binding site of each protein in the library.

-

Scoring and Ranking: The binding affinity for each this compound-protein complex is calculated and expressed as a binding energy (in kcal/mol). The potential targets are then ranked based on these scores.[15]

-

Hit Prioritization: Top-ranking protein targets are selected for further analysis based on the strength of the predicted binding affinity and their biological relevance.

Bioactivity and Cytotoxicity Prediction

In addition to target identification, computational models can predict the likelihood of a compound exhibiting specific biological activities or cytotoxic effects against cancer cell lines.[16]

Protocol:

-

Bioactivity Prediction: The SMILES string of this compound is submitted to a prediction server that uses machine learning models trained on large bioactivity datasets. The server calculates a bioactivity score for various target classes (e.g., GPCR ligand, ion channel modulator, kinase inhibitor, nuclear receptor ligand, protease inhibitor, and enzyme inhibitor).

-

Cytotoxicity Prediction: A similar predictive approach is used to estimate the probable activity (Pa) of this compound against a panel of human cancer cell lines.

-

Data Compilation: The predicted bioactivity scores and Pa values for cytotoxicity are tabulated for review.

Predicted Data and Analysis

The following tables summarize the hypothetical quantitative data generated from the in silico protocols described above.

Predicted Physicochemical and ADMET Properties

This table presents the predicted drug-likeness and pharmacokinetic properties of this compound.

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 236.35 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| LogP (Lipophilicity) | 2.85 | Optimal range for drug-likeness |

| H-bond Donors | 1 | Compliant with Lipinski's Rule of Five (<5) |

| H-bond Acceptors | 2 | Compliant with Lipinski's Rule of Five (<10) |

| Pharmacokinetics | ||

| GI Absorption | High | Likely to be well-absorbed from the gut |

| BBB Permeant | No | Unlikely to cause central nervous system side effects |

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via this isoform |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this isoform |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this isoform |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this isoform |

| Toxicity | ||

| Hepatotoxicity | Low Probability | Predicted to be safe for the liver |

| Carcinogenicity | Low Probability | Not predicted to be carcinogenic |

| LD50 (rat, oral) | 2150 mg/kg | Classified as slightly toxic |

Predicted Protein Targets and Binding Affinities

This table shows the top-ranking hypothetical protein targets for this compound identified through reverse docking.

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |

| Cyclooxygenase-2 (COX-2) | 5IKR | -9.2 | Inflammation |

| Phosphoinositide 3-kinase (PI3K) | 4JPS | -8.8 | Cancer |

| Nuclear factor-kappa B (NF-κB) p50/p65 | 1VKX | -8.5 | Inflammation, Cancer |

| Mammalian Target of Rapamycin (mTOR) | 4JSP | -8.1 | Cancer |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.9 | Inflammation |

Predicted Bioactivity and Cancer Cell Line Cytotoxicity

This table summarizes the predicted bioactivity scores and the probable activity (Pa) against selected cancer cell lines.

| Prediction Type | Target / Cell Line | Predicted Score (Pa) | Interpretation |

| Bioactivity Score | |||

| GPCR Ligand | -0.45 | Inactive | |

| Ion Channel Modulator | -0.60 | Inactive | |

| Kinase Inhibitor | 0.35 | Moderately Active | |

| Nuclear Receptor Ligand | 0.28 | Moderately Active | |

| Protease Inhibitor | -0.15 | Inactive | |

| Enzyme Inhibitor | 0.42 | Active | |

| Cytotoxicity Prediction | |||

| A549 (Lung) | 0.68 | Probable cytotoxic activity | |

| MCF-7 (Breast) | 0.71 | Probable cytotoxic activity | |

| HeLa (Cervical) | 0.65 | Probable cytotoxic activity | |

| PC-3 (Prostate) | 0.59 | Probable cytotoxic activity |

Visualization of Predicted Mechanisms

Based on the predicted targets, the following diagrams illustrate the potential signaling pathways that this compound may modulate.

In Silico Pharmacological Workflow

The overall workflow for the computational analysis of this compound is depicted below.

Predicted Anti-Inflammatory Signaling Pathway

The predicted interaction with COX-2 and NF-κB suggests a potential role in modulating inflammatory pathways.[17][18]

Predicted Anti-Cancer Signaling Pathway

The predicted binding to PI3K and mTOR suggests that this compound may interfere with a critical cell survival and proliferation pathway.[19][20]

Conclusion and Future Directions

This whitepaper outlines a systematic in silico approach for the preliminary pharmacological evaluation of this compound, a natural product with no previously reported biological activity. The predictive data generated through this computational workflow suggests that this compound is a promising drug-like candidate with a favorable ADMET profile. The reverse docking and bioactivity predictions converge on potential anti-inflammatory and anti-cancer properties, likely mediated through the inhibition of key proteins such as COX-2, NF-κB, and components of the PI3K/AKT/mTOR pathway.

-

In Vitro Assays: Performing enzyme inhibition assays for COX-2, PI3K, and mTOR, and cell-based assays to measure the effect of this compound on NF-κB activation in response to inflammatory stimuli.

-

Cell Viability Studies: Testing the cytotoxic effects of this compound on the predicted cancer cell lines (A549, MCF-7, etc.) to confirm the anti-proliferative activity.

-

In Vivo Studies: Should in vitro results be promising, subsequent studies in animal models of inflammation and cancer would be warranted to evaluate efficacy and safety.

By integrating computational predictions early in the research pipeline, the exploration of natural products like this compound can be significantly accelerated, focusing laboratory resources on the most promising avenues for therapeutic development.

References

- 1. researchgate.net [researchgate.net]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. In silico search for drug targets of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C15H24O2 | CID 178931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. Anti-cancer and immunostimulatory activity of chromones and other constituents from Cassia petersiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound [webbook.nist.gov]

- 12. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]

- 13. sciforum.net [sciforum.net]

- 14. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. mdpi.com [mdpi.com]

- 17. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Turmeronols (A and B) from Curcuma longa have anti-inflammatory effects in lipopolysaccharide-stimulated BV-2 microglial cells by reducing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. probiologists.com [probiologists.com]

- 20. Current Insights of the Potential Plant Bioactive Compounds on Modulating the mTOR Signaling Pathway in Regulating Oncological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Eudesmane Sesquiterpenoids: A Comprehensive Review of Bioactivities and Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Eudesmane sesquiterpenoids are a large and structurally diverse class of bicyclic sesquiterpenoids, characterized by a decahydronaphthalene skeleton. Found widely throughout the plant kingdom, particularly in the Asteraceae family, as well as in some fungi and marine organisms, these natural products have garnered significant attention for their broad spectrum of biological activities.[1] Their multifaceted pharmacological profiles, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, position them as promising candidates for drug discovery and development.[1] This technical guide provides an in-depth review of the bioactivities of eudesmane sesquiterpenoids, complete with quantitative data, detailed experimental protocols for key bioassays, and visualizations of implicated signaling pathways to aid researchers in this field.

Isolation and Structure Elucidation of Eudesmane Sesquiterpenoids

The journey from a natural source to a purified, characterized eudesmane sesquiterpenoid involves a series of meticulous steps.

1. Extraction: The initial step is typically the extraction of the compounds from the source material (e.g., plant leaves, roots, or fungal broth). The choice of solvent is critical and is often guided by the polarity of the target compounds. Common methods include:

-

Maceration: Soaking the material in a solvent at room temperature.

-

Soxhlet extraction: A continuous extraction method using a specialized apparatus.

-

Steam distillation: Particularly for volatile sesquiterpenoids.[2]

-

Supercritical fluid extraction (SFE): A more modern technique using supercritical CO2, which is advantageous for its selectivity and the absence of residual organic solvents.[1]

2. Fractionation and Purification: The crude extract, a complex mixture of various phytochemicals, is then subjected to chromatographic techniques to isolate the eudesmane sesquiterpenoids. This is often a multi-step process:

-

Liquid-Liquid Partitioning: Separating compounds based on their differential solubility in immiscible solvents.

-

Column Chromatography: A widely used technique employing stationary phases like silica gel or alumina to separate compounds based on polarity.[1]

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of compounds.[1]

-

Counter-Current Chromatography (CCC): A liquid-liquid partition chromatography method that avoids solid supports, thus minimizing irreversible adsorption and degradation of samples.[1]

3. Structure Elucidation: Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): Provides the molecular weight and elemental composition of the compound.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR experiments are crucial for elucidating the carbon skeleton and the relative stereochemistry of the molecule.[3][4]

-

X-ray Crystallography: Provides the unambiguous three-dimensional structure and absolute stereochemistry of crystalline compounds.[5]

-

Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy: Provide information about the functional groups present in the molecule.

Bioactivities of Eudesmane Sesquiterpenoids

Eudesmane sesquiterpenoids exhibit a wide array of pharmacological activities, which are summarized below with quantitative data presented in structured tables.

Anticancer Activity

Many eudesmane sesquiterpenoids have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation and metastasis.

Table 1: Anticancer Activity of Selected Eudesmane Sesquiterpenoids

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| β-Eudesmol | Cholangiocarcinoma (CL-6) | MTT | 166.75 | [6] |

| β-Eudesmol | Cholangiocarcinoma (KKU-100) | MTT | 37.46 (48h) | [6] |

| Atractylodin | Cholangiocarcinoma (CL-6) | MTT | 41.66 µg/mL | [7] |

| Atractylon | Hepatocellular carcinoma (HepG2) | MTT | 20 (approx.) | [8] |

| Penicieudesmol B | Leukemia (K-562) | MTT | 90.1 | [9] |

Anti-inflammatory Activity

The anti-inflammatory properties of eudesmane sesquiterpenoids are among their most well-documented activities. They often exert their effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins. A key mechanism is the inhibition of the NF-κB and MAPK signaling pathways.[10][11]

Table 2: Anti-inflammatory Activity of Selected Eudesmane Sesquiterpenoids

| Compound | Cell Line | Target/Assay | IC50 (µM) | Reference |

| Atractylon | RAW 264.7 | NO Production | - | [12] |

| Atractylenolide III | RAW 264.7 | NO Production | <100 | [13] |

| Eudebeiolide D | Hep3B | IL-6 induced STAT3 activation | 1.1 | [14] |

| Teuhetenone A | Macrophages | NO Production | 12.93 µg/mL | [9] |

Antimicrobial Activity

Several eudesmane sesquiterpenoids have shown inhibitory activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a common measure of this activity.

Table 3: Antimicrobial Activity of Selected Eudesmane Sesquiterpenoids

| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |

| Selina-4,11(13)-dien-3-on-12-oic acid | Staphylococcus aureus | Agar dilution | 250-500 | [15] |

| Selina-4,11(13)-dien-3-on-12-oic acid | Escherichia coli | Agar dilution | 250-500 | [15] |

| Flavonoids (general) | Staphylococcus aureus | Broth microdilution | 31.25-125 | [16] |

Neuroprotective Activity

Emerging research has highlighted the potential of eudesmane sesquiterpenoids in protecting neuronal cells from damage, suggesting their therapeutic potential for neurodegenerative diseases.

Table 4: Neuroprotective Activity of Selected Eudesmane Sesquiterpenoids

| Compound | Cell Line | Stressor | Assay | EC50/Activity | Reference |

| β-Eudesmol | Pheochromocytoma (PC12) | - | Neurite outgrowth | Stimulatory | [17] |

Signaling Pathways Modulated by Eudesmane Sesquiterpenoids

The bioactivities of eudesmane sesquiterpenoids are often mediated through their interaction with key cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many eudesmane sesquiterpenoids inhibit this pathway at various steps.[10][18]

References

- 1. researchgate.net [researchgate.net]

- 2. vpscience.org [vpscience.org]

- 3. New Eudesmane-Type Sesquiterpenoids from the Mangrove-Derived Endophytic Fungus Penicillium sp. J-54 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic activities and effects of atractylodin and β-eudesmol on the cell cycle arrest and apoptosis on cholangiocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular mechanism of atractylon in the invasion and migration of hepatic cancer cells based on high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory and Antinociceptive Constituents of Atractylodes japonica Koidzumi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacological effects of medicinal components of Atractylodes lancea (Thunb.) DC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Therapeutic potential and pharmacological activities of β-eudesmol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Crystalline Corymbolone: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corymbolone, a naturally occurring eudesmane sesquiterpenoid, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the known physical and chemical properties of crystalline this compound, presenting data in a structured format for ease of reference and comparison. Detailed experimental methodologies for key analytical techniques are outlined to support further research and development. In light of limited direct research on its specific biological activities, this guide also explores potential signaling pathways based on the established mechanisms of related sesquiterpenoids.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | (4S,4aR,6R,8aR)-4a-hydroxy-4,8a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one | [1] |

| Molecular Formula | C₁₅H₂₄O₂ | [1][2][3][4] |

| Molecular Weight | 236.35 g/mol | [1][3][4] |

| CAS Number | 97094-19-4 | [1][3][4] |

| Synonyms | This compound; 4a-Hydroxy-6-isopropenyl-4,8a-dimethyloctahydro-1(2H)-naphthalenone | [1][4] |

Physical Properties

Crystalline this compound presents as block-like, colorless crystals.[2] Key physical properties are summarized below.

| Property | Value | Source |

| Melting Point | 408–409 K (135-136 °C) | [2] |

| Appearance | Block-like colorless crystals | [2] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁ | [2] |

| Density (calculated) | 1.157 Mg/m³ | [2] |

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[2] The unit cell parameters are detailed in the following table.

| Unit Cell Parameter | Value | Source |

| a | 6.1057(2) Å | [2] |

| b | 12.1389(2) Å | [2] |

| c | 9.2737(2) Å | [2] |

| α | 90° | [1] |

| β | 99.302(2)° | [2] |

| γ | 90° | [1] |

| Volume | 678.30(3) ų | [2] |

| Z | 2 | [2] |

Chemical Properties

This section details the chemical characteristics of this compound, including computed properties that are valuable in drug development and research.

| Property | Value | Unit | Source |

| Standard Gibbs free energy of formation | -58.00 | kJ/mol | [3] |

| Enthalpy of formation at standard conditions (gas) | -416.46 | kJ/mol | [3] |

| Enthalpy of fusion at standard conditions | 13.03 | kJ/mol | [3] |

| Enthalpy of vaporization at standard conditions | 66.91 | kJ/mol | [3] |

| Log10 of Water solubility | -3.67 | [3] | |

| Octanol/Water partition coefficient (logPoct/wat) | 3.099 | [3] | |

| McGowan's characteristic volume (McVol) | 203.630 | ml/mol | [3] |

| Critical Pressure (Pc) | 2267.57 | kPa | [3] |

| Non-polar retention indices (Inp) | 1898.70 | [3] |

Experimental Protocols

Single-Crystal X-ray Diffraction